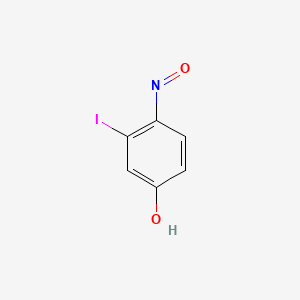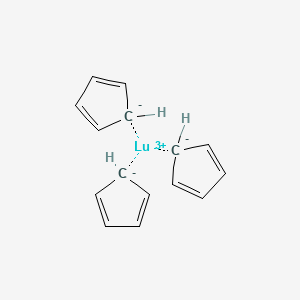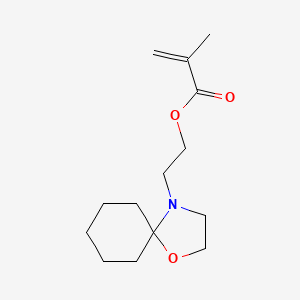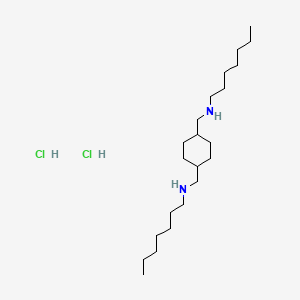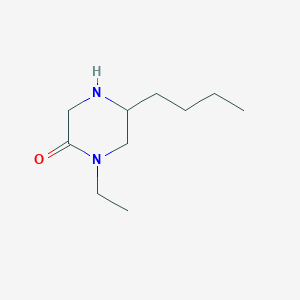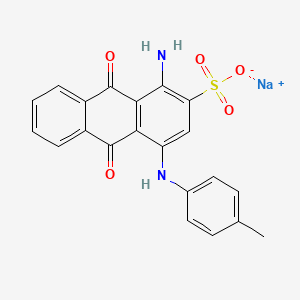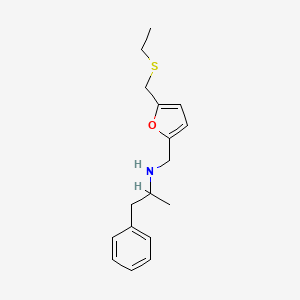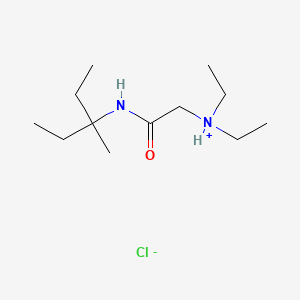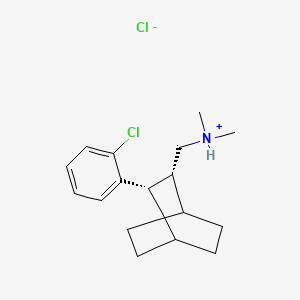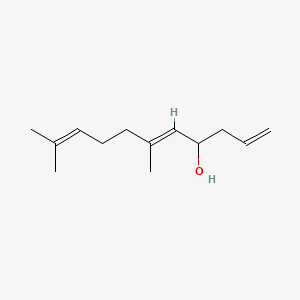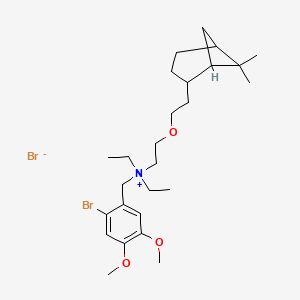
(~237~Np)Neptunium--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neptunium-237 is a radioactive isotope of the element neptunium, which is part of the actinide series in the periodic table. The compound Neptunium-237-water (1/2) refers to a hydrated form of neptunium-237, where water molecules are coordinated with the neptunium ions. Neptunium-237 is primarily produced as a byproduct in nuclear reactors and has significant applications in nuclear science and technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neptunium-237 can be synthesized through the irradiation of uranium-235 in thermal nuclear reactors. The compound Neptunium-237-water (1/2) can be prepared by dissolving neptunium-237 in water, where it forms hydrated neptunium ions. The preparation involves the oxidation of neptunium-237 to its desired oxidation state using nitric acid, followed by extraction with tributyl phosphate in kerosene .
Industrial Production Methods
Industrial production of Neptunium-237 involves the PUREX (Plutonium URanium EXtraction) process, where neptunium is co-extracted with uranium and plutonium from spent nuclear fuel. The neptunium is then separated and purified through a series of chemical processes, including solvent extraction and precipitation .
Chemical Reactions Analysis
Types of Reactions
Neptunium-237 undergoes various chemical reactions, including oxidation, reduction, and complexation. It can exist in multiple oxidation states, ranging from +3 to +7, with +5 being the most stable in aqueous solutions .
Common Reagents and Conditions
Oxidation: Neptunium-237 can be oxidized using nitric acid or other oxidizing agents to form higher oxidation states.
Reduction: Reducing agents such as hydrogen or carbon tetrachloride can reduce neptunium-237 to lower oxidation states.
Complexation: Neptunium-237 forms complexes with various ligands, including hydroxamates and nitrates
Major Products
The major products formed from these reactions include neptunium oxides, hydroxides, and various coordination complexes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Neptunium-237-water (1/2) has several scientific research applications:
Nuclear Science: Used in the study of nuclear reactions and as a target material for producing other isotopes.
Environmental Science: Research on the mobility and behavior of neptunium in the environment, particularly in relation to radioactive waste disposal.
Industrial Applications: Utilized in the production of plutonium-238, which is used in radioisotope thermoelectric generators (RTGs) for spacecraft.
Medical Research: Investigated for potential use in targeted alpha therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Neptunium-237-water (1/2) involves its interaction with various molecular targets and pathways:
Redox Reactions: Neptunium-237 can undergo redox reactions, altering its oxidation state and forming different chemical species.
Complexation: It forms coordination complexes with ligands, affecting its chemical behavior and reactivity
Hydrolysis: In aqueous solutions, neptunium-237 can hydrolyze, forming hydroxides and oxides
Comparison with Similar Compounds
Neptunium-237-water (1/2) can be compared with other actinide compounds, such as uranium and plutonium compounds:
Uranium Compounds: Uranium also forms hydrated complexes and exhibits multiple oxidation states.
Plutonium Compounds: Plutonium compounds share similarities with neptunium in terms of complexation and redox behavior.
Similar compounds include:
- Uranium-235-water (1/2)
- Plutonium-239-water (1/2)
- Americium-241-water (1/2)
These compounds share some chemical properties with Neptunium-237-water (1/2) but differ in their specific applications and behavior in various chemical reactions .
Properties
CAS No. |
58670-16-9 |
|---|---|
Molecular Formula |
H4NpO2 |
Molecular Weight |
273.079 g/mol |
IUPAC Name |
neptunium-237;dihydrate |
InChI |
InChI=1S/Np.2H2O/h;2*1H2/i1+0;; |
InChI Key |
JFDCRUXPOWTAQJ-GLJCYROLSA-N |
Isomeric SMILES |
O.O.[237Np] |
Canonical SMILES |
O.O.[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




